molecular formula C21H20N2O4S B2459893 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide CAS No. 922051-30-7

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide

Cat. No.: B2459893
CAS No.: 922051-30-7
M. Wt: 396.46
InChI Key: STSZGATUXAWIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[b][1,4]oxazepine core, a seven-membered heterocyclic ring fused to a benzene ring, with a 3,3-dimethyl-4-oxo substituent on the oxazepine ring and a naphthalene-1-sulfonamide group at the 8-position. The benzo[b] fusion indicates the oxygen atom is adjacent to the benzene ring in the oxazepine structure.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-21(2)13-27-18-12-15(10-11-17(18)22-20(21)24)23-28(25,26)19-9-5-7-14-6-3-4-8-16(14)19/h3-12,23H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSZGATUXAWIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydrobenzo[b][1,4]oxazepine core with a sulfonamide functional group. Its molecular formula is C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S with a molecular weight of 388.5 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC20H24N2O4SC_{20}H_{24}N_{2}O_{4}S
Molecular Weight388.5 g/mol
CAS Number922021-69-0

Antimicrobial Activity

Research indicates that naphthalene sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit bacterial growth by targeting essential metabolic pathways. The mechanism often involves interference with folic acid synthesis, crucial for bacterial proliferation.

Inhibition of Fatty Acid Binding Protein 4 (FABP4)

One notable study identified naphthalene-1-sulfonamide derivatives as selective inhibitors of FABP4, which plays a critical role in metabolic and inflammatory processes. The binding affinities of these compounds were found to be comparable or superior to existing inhibitors like BMS309403. This suggests potential therapeutic applications in treating immunometabolic diseases such as diabetes and atherosclerosis .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Compounds with similar structures have been studied for their ability to modulate cell cycle progression and apoptosis in cancer cells. For example, sulfonamides have been implicated in the regulation of cyclin-dependent kinases (CDKs), essential for cell cycle control .

Synthesis and Characterization

A study conducted on the synthesis of naphthalene-substituted sulfonamides demonstrated effective methodologies for producing these compounds through bromination and subsequent reactions with sulfanilamide. Characterization techniques such as NMR and mass spectrometry confirmed the successful synthesis of the desired products .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the naphthalene and sulfonamide moieties significantly influence biological activity. For instance, introducing various substituents on the naphthalene ring can enhance potency against specific bacterial strains or improve selectivity towards FABP4 .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide exhibit notable antimicrobial activities. The sulfonamide group is known for its antibacterial properties; thus, this compound could serve as a lead for developing new antimicrobial agents .

Inhibition of Fatty Acid Binding Protein 4

A study highlighted the potential of naphthalene-1-sulfonamide derivatives as potent inhibitors of fatty acid binding protein 4 (FABP4), which plays a critical role in metabolism and inflammatory processes. The binding affinities of these compounds were found to be significant, suggesting their potential as therapeutic agents for immunometabolic diseases such as diabetes and atherosclerosis .

Potential Therapeutic Applications

The unique combination of structural features in this compound positions it as a candidate for various therapeutic applications:

  • Antibacterial Agents : Due to its sulfonamide component.
  • Anti-inflammatory Agents : Potential interactions with inflammatory pathways suggest utility in treating inflammatory diseases.
  • Metabolic Disorders : As an inhibitor of FABP4, it may help in managing conditions like diabetes and obesity-related complications.

Future Research Directions

Further studies are essential to elucidate the precise mechanisms of action for this compound and to explore its full range of biological effects. Investigating its efficacy in vivo and conducting clinical trials will be crucial steps toward its development as a therapeutic agent.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:

Core Structure Differences: The target compound’s benzo[b]oxazepine core differs from the benzo[e]oxazepine analogs in . Macrocyclic analogs () exhibit entirely distinct cores (e.g., triazacyclotridecan), conferring conformational rigidity absent in oxazepine-based structures .

Substituent Effects on Synthesis :

  • Methanesulfonamide derivatives () show yield variations based on substituents: phenyl (75%) and isopropyl (87–88%) groups improve yields compared to oxetane (20%), likely due to steric or electronic stabilization during coupling .
  • The target’s naphthalene-1-sulfonamide group introduces bulkier aromaticity, which may complicate synthesis but enhance π-π stacking in applications.

Sulfonamide Diversity :

  • While most analogs in use methanesulfonamide, the target and compounds employ naphthalene sulfonamide, which could influence solubility, binding affinity, or photophysical properties .

Physicochemical and Functional Implications

  • Steric Effects : The 3,3-dimethyl-4-oxo substituent may restrict rotational freedom in the oxazepine ring, stabilizing specific conformations for target engagement.
  • Synthetic Challenges : The combination of a benzo[b]oxazepine core and naphthalene sulfonamide may require optimized coupling conditions to avoid side reactions, as seen in low-yield oxetane derivatives (20% for Compound 13) .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for synthesizing N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide, and how is purity ensured?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically involving sulfonamide coupling to the benzoxazepine core. Key steps include:

  • Ring formation : Cyclization under controlled temperatures (60–80°C) in inert atmospheres to prevent oxidation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization to achieve >95% purity .
  • Characterization : NMR (¹H/¹³C) to confirm regioselectivity, HPLC for purity assessment, and mass spectrometry for molecular weight verification .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer : Focus on:

  • ¹H NMR : Peaks at δ 7.8–8.2 ppm (naphthalene protons), δ 4.2–4.5 ppm (oxazepine ring CH₂), and δ 1.2–1.5 ppm (dimethyl groups) .
  • ¹³C NMR : Signals near δ 170 ppm (ketone C=O) and δ 120–140 ppm (aromatic carbons) .
  • IR : Stretching bands at ~1650 cm⁻¹ (sulfonamide S=O) and ~1720 cm⁻¹ (oxazepine C=O) .
  • X-ray crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the benzoxazepine ring formation during synthesis?

  • Methodological Answer :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates; avoid protic solvents to minimize side reactions .
  • Catalysts : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization; monitor via TLC .
  • Temperature gradients : Gradual heating (40°C → 80°C) reduces byproducts like dimerized intermediates .
  • Inert atmosphere : Argon/N₂ prevents oxidation of allyl or sulfonamide groups .

Q. What strategies are recommended to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

  • Methodological Answer :

  • Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm specificity for suspected targets (e.g., carbonic anhydrase vs. GPCRs) .
  • Dose-response profiling : Compare IC₅₀ values across assays; inconsistencies may arise from off-target effects at high concentrations .
  • Structural analogs : Synthesize derivatives lacking the sulfonamide group to isolate contributions of the benzoxazepine moiety .

Q. How can computational methods aid in predicting the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., HDACs) or receptors. Prioritize docking scores < -7.0 kcal/mol .
  • MD simulations : Run 100-ns trajectories to assess binding stability; analyze RMSD (<2.0 Å) and hydrogen-bond occupancy .
  • QSAR : Corolate substituent effects (e.g., methyl vs. ethyl on oxazepine) with activity data to guide analog design .

Q. What experimental approaches are used to study the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hrs); monitor via LC-MS for hydrolysis products (e.g., sulfonic acid derivatives) .
  • Oxidative stress : Treat with H₂O₂ or cytochrome P450 isoforms to identify metabolites .
  • Solid-state stability : Store at 40°C/75% RH for 4 weeks; analyze polymorphic transitions via PXRD .

Methodological Challenges & Solutions

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes .
  • Prodrug design : Introduce phosphate esters or PEGylated side chains to enhance hydrophilicity .

Q. What steps should be taken if synthetic yields drop unexpectedly during scale-up?

  • Methodological Answer :

  • Process analytical technology (PAT) : Implement inline FTIR or Raman to monitor reaction progress .
  • Continuous flow chemistry : Reduces mixing inefficiencies and improves heat transfer for exothermic steps .
  • DoE optimization : Use factorial design to test variables (e.g., reagent stoichiometry, stirring rate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.